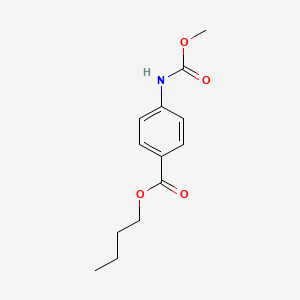
Butyl 4-(methoxycarbonylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(methoxycarbonylamino)benzoate is an organic compound with the molecular formula C12H15NO4. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline appearance and is mildly soluble in water but more soluble in organic solvents such as alcohol, ether, and chloroform .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(methoxycarbonylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with butanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process . Another method involves the use of titanous sulfate and toluenesulfonic acid as catalysts, which offers a higher yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-(methoxycarbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(methoxycarbonylamino)benzoic acid.
Reduction: Butyl 4-(hydroxymethylamino)benzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(methoxycarbonylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of butyl 4-(methoxycarbonylamino)benzoate involves its interaction with cellular membranes. It acts by inhibiting voltage-gated calcium channels in neurons, leading to a decrease in neuronal excitability and providing a local anesthetic effect . The compound also inhibits sodium channels and delays rectifier potassium currents, contributing to its overall anesthetic properties .
Vergleich Mit ähnlichen Verbindungen
Butyl 4-(methoxycarbonylamino)benzoate can be compared with other similar compounds such as:
Benzocaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Procaine: Used as a local anesthetic with a longer duration of action compared to this compound.
Tetracaine: Known for its potent anesthetic effects and longer duration of action.
These comparisons highlight the unique properties of this compound, such as its specific solubility profile and its use in continuous flow microreactor systems for industrial production.
Eigenschaften
CAS-Nummer |
5282-56-4 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
butyl 4-(methoxycarbonylamino)benzoate |
InChI |
InChI=1S/C13H17NO4/c1-3-4-9-18-12(15)10-5-7-11(8-6-10)14-13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
YVGSVUDCPCRDNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



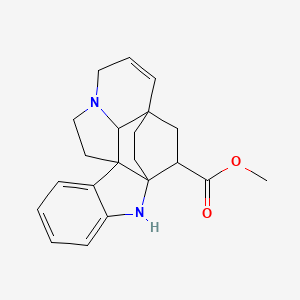
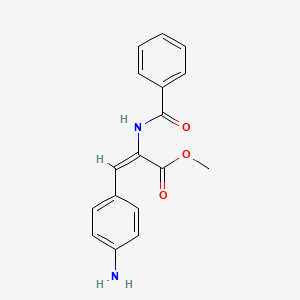

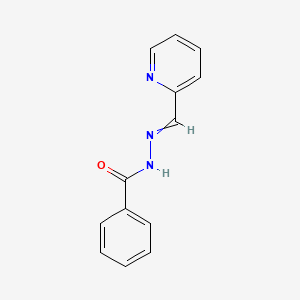

![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
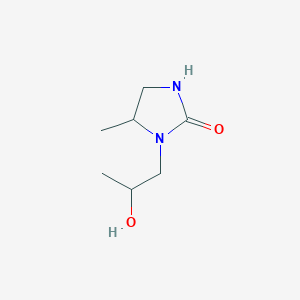

![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
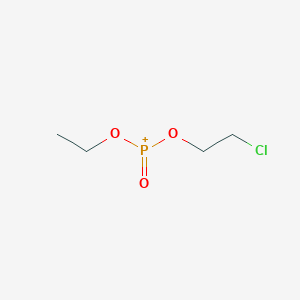
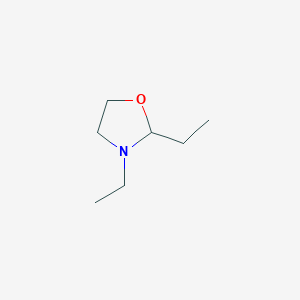
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
